molecular formula C10H14F9O3P B8357547 Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate CAS No. 627909-24-4

Diethyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate

Cat. No. B8357547
M. Wt: 384.18 g/mol
InChI Key: AQQVULYFDVBMHP-UHFFFAOYSA-N
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Patent
US09000078B2

Procedure details

Neat 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (10 mmol) was added to 50 mmol of triethyl phosphate. The reaction mixture was heated at 160° C. overnight to produce diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate, which was isolated by fractional distillation (90-95% yield). Neat trimethylsilyl bromide (21 mmol) was added slowly to a solution of diethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonate (7 mmol) in dry CH2Cl2 (25 mL) at 0° C. The reaction mixture was stirred overnight at room temperature, after which time water (30 mmol) was added to the reaction mixture. Volatiles were removed in vacuo leaving (3,3,4,4,5,5,6,6,6-nonafluorohexyl)phosphonic acid as a white crystal (>95% yield). The procedure for producing the phosphonic acid salt was similar as described for Intermediate 1.
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](Br)(C)C.C([O:8][P:9]([CH2:14][CH2:15][C:16]([F:28])([F:27])[C:17]([F:26])([F:25])[C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])(=[O:13])[O:10]CC)C.O>C(Cl)Cl>[F:28][C:16]([F:27])([C:17]([F:25])([F:26])[C:18]([F:23])([F:24])[C:19]([F:21])([F:22])[F:20])[CH2:15][CH2:14][P:9](=[O:8])([OH:13])[OH:10]

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
7 mmol
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was isolated by fractional distillation (90-95% yield)
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CCP(O)(O)=O)(C(C(C(F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.